(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Description

Properties

IUPAC Name |

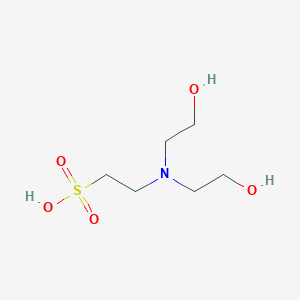

2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTVSSFTXWNIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064985 | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | BES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10191-18-1 | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10191-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): A Potent and Selective GRPR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide derivative of the C-terminal fragment of bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. This modified peptide has been established as a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2. Its high affinity for GRPR, coupled with its ability to block the downstream signaling initiated by endogenous ligands like Gastrin-Releasing Peptide (GRP), has positioned it as an invaluable tool in cancer research, particularly in the imaging and targeted therapy of GRPR-expressing tumors. This technical guide provides an in-depth overview of its biochemical properties, mechanism of action, and key experimental protocols.

Introduction

Bombesin and its mammalian ortholog, Gastrin-Releasing Peptide (GRP), are neuropeptides that exert a wide range of physiological effects by binding to a family of G protein-coupled receptors (GPCRs).[1] In humans, this family includes the Neuromedin B Receptor (NMBR or BB1), the Gastrin-Releasing Peptide Receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3).[1] GRPR, in particular, is overexpressed in a variety of human cancers, including prostate, breast, pancreatic, and small-cell lung cancer, making it a prime target for diagnostic and therapeutic interventions.

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of bombesin designed to act as a competitive antagonist at the GRPR. The key modifications include the substitution of Glycine at position 6 with D-Phenylalanine, the replacement of the C-terminal Methionine at position 14 with Leucine, the removal of the terminal Methionine, and the ethylamide modification at the new C-terminal Leucine at position 13. These alterations confer high binding affinity and selectivity for GRPR while abolishing the agonistic activity of the native peptide.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C49H69N13O9 |

| Molecular Weight | 984.15 g/mol |

| Sequence | D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt |

| Appearance | Solid |

Mechanism of Action

As a competitive antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) binds to the GRPR with high affinity, thereby preventing the binding of endogenous agonists like GRP. This blockade inhibits the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways. The primary signaling cascade initiated by GRPR activation involves the Gq alpha subunit of the heterotrimeric G protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By preventing the initial binding of the agonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) effectively abrogates this entire signaling cascade.

Figure 1: GRPR signaling pathway and the antagonistic action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Receptor Binding Affinity

The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the different bombesin receptor subtypes has been characterized through in vitro competition binding assays. These studies demonstrate its high selectivity for the GRPR.

| Receptor Subtype | Cell Line / Tissue | Radioligand | Binding Affinity (Ki/IC50) |

| GRPR (BB2) | PC-3 (human prostate cancer) | [125I-Tyr4]bombesin | Ki: 10.7 ± 1.06 nM[2] |

| NMBR (BB1) | Human gut carcinoid tumor | Not specified | IC50: >1000 nM[3] |

| BRS-3 (BB3) | Human lung carcinoid tumor | Not specified | IC50: >1000 nM[3] |

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is typically achieved through automated or manual solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Principle: The peptide is assembled step-by-step on an insoluble resin support. The N-terminus of each incoming amino acid is protected by a base-labile Fmoc group, while the side chains are protected by acid-labile groups.

General Methodology:

-

Resin Selection and Swelling: A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF, exposing the free amine for the next coupling step.

-

Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Figure 2: General workflow for the solid-phase synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) using Fmoc chemistry.

In Vitro Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the peptide for GRPR.

Materials:

-

PC-3 cells (or another GRPR-expressing cell line)

-

[125I-Tyr4]bombesin (radioligand)

-

Binding buffer (e.g., RPMI 1640 with 0.1% BSA)

-

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations

-

Multi-well cell culture plates

-

Gamma counter

Protocol:

-

Cell Seeding: Seed PC-3 cells in multi-well plates and grow to confluence.

-

Assay Preparation: On the day of the experiment, wash the cells with binding buffer.

-

Competition Reaction: Add a fixed concentration of [125I-Tyr4]bombesin and varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled bombesin).

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells rapidly with ice-cold buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells (e.g., with NaOH) and transfer the lysate to tubes for radioactivity counting in a gamma counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor peptide. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Fluorometric Calcium Release Assay

Objective: To assess the antagonistic activity of the peptide by measuring its ability to block agonist-induced intracellular calcium mobilization.

Materials:

-

GRPR-expressing cells (e.g., PC-3)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Bombesin or GRP (agonist)

-

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom multi-well plate.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Wash the cells and add (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations. Incubate for a short period.

-

Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Agonist Injection: Inject a fixed concentration of the agonist (bombesin or GRP) into the wells.

-

Post-injection Measurement: Immediately after injection, continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Data Analysis: The antagonistic effect is determined by the reduction in the agonist-induced fluorescence signal in the presence of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The results are typically expressed as a percentage of the maximal agonist response.

In Vivo Applications

In preclinical studies, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is frequently used as a blocking agent to demonstrate the specificity of GRPR-targeted imaging agents in biodistribution and PET/SPECT imaging studies. A co-injection of an excess of this antagonist with a radiolabeled GRPR-targeting agent will saturate the GRPRs, leading to a significant reduction in the uptake of the radiotracer in GRPR-positive tissues and tumors, thereby confirming receptor-mediated accumulation.

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized and highly selective antagonist of the Gastrin-Releasing Peptide Receptor. Its robust biochemical profile, including high binding affinity for GRPR and potent antagonistic activity, makes it an indispensable research tool. The detailed protocols provided in this guide for its synthesis and in vitro characterization will be valuable for researchers in the fields of oncology, molecular imaging, and drug development who are investigating the role of the GRPR in health and disease.

References

The Structural Landscape of Bombesin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characteristics of bombesin receptor antagonists. It delves into the core chemical features of both peptide and non-peptide antagonists, presents comparative quantitative data, and outlines detailed experimental protocols for their characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanism of action and evaluation.

Introduction to Bombesin Receptors and Their Antagonists

The bombesin family of peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), plays a crucial role in a variety of physiological processes by activating specific G protein-coupled receptors (GPCRs).[1] In mammals, there are three primary bombesin receptor subtypes: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1][2] These receptors are particularly attractive therapeutic targets as their overexpression is implicated in the pathology of several human cancers, including those of the prostate, breast, and lung, where they can stimulate tumor growth.[3][4]

Bombesin receptor antagonists are molecules designed to block the binding of endogenous ligands like GRP, thereby inhibiting downstream signaling pathways that promote cell proliferation and other cancer-related processes.[4] The development of potent and selective antagonists is a key strategy in oncology for both therapeutic intervention and diagnostic imaging.[4][5] These antagonists fall into two main structural categories: peptide-based and non-peptide small molecules.

Structural Classes of Bombesin Receptor Antagonists

The quest for effective bombesin receptor antagonists has led to the development of diverse chemical structures. Understanding these structural classes is fundamental to designing novel and more potent inhibitors.

Peptide-Based Antagonists

Early efforts in developing bombesin antagonists focused on modifying the native peptide ligands. These antagonists are typically analogs of the C-terminal fragment of bombesin or substance P.[6][7] Key structural modifications that confer antagonistic properties include:

-

D-Amino Acid Substitution: The introduction of D-amino acids, particularly at position 6 (e.g., D-Phe), enhances stability against enzymatic degradation and can induce a conformational change that prevents receptor activation.[7][8]

-

Reduced Peptide Bonds: Replacing the peptide bond (-CO-NH-) with a reduced bond (-CH2-NH-) between specific residues, often at positions 13 and 14, is a critical modification for potent antagonism.[7] This alteration changes the peptide backbone's geometry.

-

C-Terminal Modification: Alterations at the C-terminus, such as the removal of the terminal methionine (des-Met) and its replacement with other amino acids like leucine, often coupled with amidation or alkylamidation, are common strategies to create antagonists.[7][9]

-

Constrained Analogs: The incorporation of conformationally constrained amino acid analogs, such as D-Tpi (D-tetrahydrocarbolinecarboxylic acid) in place of Trp, can lock the peptide into an inactive conformation with high receptor affinity.[7]

Prominent examples of peptide-based antagonists include RC-3095 and Demobesin 1.[7][10]

Non-Peptide Antagonists

Non-peptide antagonists offer several advantages over their peptide counterparts, including improved oral bioavailability and metabolic stability. These small molecules have been identified through high-throughput screening and rational drug design. Their structures are more diverse and do not necessarily mimic the peptide backbone. PD 176252 is a well-characterized non-peptide antagonist that exhibits high affinity for both BB1 and BB2 receptors.[11][12] The development of non-peptide antagonists represents a significant advancement in the field, offering a different avenue for therapeutic intervention.

Quantitative Comparison of Bombesin Receptor Antagonists

The efficacy of bombesin receptor antagonists is quantified by their binding affinity (Ki or Kd) and their functional potency (IC50). The following tables summarize key quantitative data for representative peptide and non-peptide antagonists, allowing for a direct comparison of their performance under various experimental conditions.

| Antagonist | Class | Target Receptor(s) | Binding Affinity (Ki/IC50) | Cell Line/Tissue | Reference(s) |

| RC-3095 | Peptide | GRPR (BB2) | High affinity (specific values not consistently reported in provided text) | Various cancer cell lines | [7] |

| Demobesin 1 | Peptide | GRPR (BB2) | IC50 in the low nanomolar range | HEK293-GRPR, PC3, human prostate cancer | [10][13] |

| PD 176252 | Non-peptide | BB1 and BB2 | 0.17 nM (human BB1), 1.0 nM (human BB2) | N/A | [11] |

| [D-Phe12,Leu14]-Bombesin | Peptide | Bombesin Receptors | Potent antagonist (specific values not provided) | N/A | [14] |

| Bantag-1 | Peptide | BRS-3 (BB3) | IC50 of 2-8 nM | Human and rodent BRS-3 expressing cells | [15] |

| ML-18 | Non-peptide | BRS-3 (BB3) | IC50 of 4.8 µM | N/A | [16] |

| NOTA-P2-RM26 | Peptide | GRPR (BB2) | IC50 = 1.24 ± 0.29 nM (In-labeled), 0.91 ± 0.19 nM (Ga-labeled) | PC-3 cells | [5] |

Note: Ki and IC50 values can vary significantly based on the specific radioligand used, cell line, and assay conditions. The data presented are for comparative purposes.

Bombesin Receptor Signaling Pathways

Bombesin receptors primarily signal through the Gαq protein pathway.[11] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade can subsequently activate mitogenic pathways, such as the PI3K/Akt and ERK pathways, promoting cell proliferation.[2][3] Bombesin receptor antagonists competitively block the initial agonist binding step, thereby inhibiting this entire downstream signaling cascade.

Caption: Bombesin Receptor Signaling Pathway.

Experimental Protocols for Antagonist Characterization

The characterization of bombesin receptor antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay quantifies the ability of an antagonist to displace a radiolabeled ligand from the bombesin receptor, allowing for the determination of its binding affinity (Ki).[13]

Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues or cultured cells overexpressing the target bombesin receptor subtype via homogenization and differential centrifugation.

-

Incubation: Incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr⁴]bombesin) and a range of concentrations of the unlabeled antagonist.[13]

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures an antagonist's ability to inhibit the increase in intracellular calcium concentration induced by an agonist.[10][13]

Methodology:

-

Cell Culture: Plate cells endogenously or recombinantly expressing the bombesin receptor of interest in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[11]

-

Antagonist Pre-incubation: Incubate the cells with various concentrations of the antagonist.

-

Agonist Stimulation: Add a fixed concentration of a bombesin receptor agonist (e.g., GRP) to stimulate the cells.

-

Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 of the antagonist for the inhibition of the agonist-induced calcium response.

Caption: Calcium Mobilization Assay Workflow.

Receptor Internalization Assay

This assay assesses whether a compound acts as an agonist (inducing receptor internalization) or an antagonist (blocking agonist-induced internalization).[10][13]

Methodology:

-

Cell Culture: Use cells expressing a tagged version of the bombesin receptor (e.g., HA-tagged) grown on coverslips or in multi-well plates.

-

Treatment: Treat the cells with the vehicle, an agonist (e.g., bombesin), the antagonist alone, or a combination of the agonist and antagonist for a defined period at 37°C.

-

Immunofluorescence (Qualitative): Fix the cells, permeabilize them, and stain with an antibody against the tag. Visualize the receptor localization using fluorescence microscopy. Agonist treatment will show a punctate intracellular staining pattern, while antagonist treatment should show membrane staining similar to the control.

-

ELISA (Quantitative): A cell-surface ELISA can be used to quantify the amount of receptor remaining on the cell surface after treatment.[13] A decrease in the surface receptor signal indicates internalization.

Conclusion

The development of bombesin receptor antagonists has evolved from peptide modifications to the discovery of potent non-peptide small molecules. The structural diversity of these antagonists provides a rich scaffold for the design of next-generation therapeutics and diagnostics. A thorough understanding of their structure-activity relationships, coupled with robust experimental characterization using standardized protocols, is essential for advancing these promising agents from the laboratory to clinical applications in oncology and beyond.

References

- 1. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]

- 3. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of a high-affinity NOTA-conjugated bombesin antagonist for GRPR-targeted tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in the development of potent bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide structural requirements for antagonism differ between the two mammalian bombesin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 16. medchemexpress.com [medchemexpress.com]

A Technical Guide to the GRPR Binding Affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR). Also known by its designation RC-3095, this synthetic peptide is a critical tool in cancer research and drug development due to the overexpression of GRPR in various malignancies, including prostate, breast, and lung cancers.[1][2] This document outlines its binding affinity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Quantitative Binding Affinity Data

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) functions as a competitive antagonist, effectively blocking the binding of the natural ligand, Gastrin-Releasing Peptide (GRP), to its receptor.[1][3] Its binding affinity has been quantified using cell-based competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled ligand from the receptor.

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The Ki for this peptide was determined to be 10.7 ± 1.06 nM in a competitive binding assay using human prostate cancer PC-3 cells, which are known to overexpress GRPR.[4]

| Compound | Receptor | Cell Line | Radioligand | Binding Affinity (Ki) [nM] | Reference |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR | PC-3 | [¹²⁵I-Tyr⁴]bombesin | 10.7 ± 1.06 | [4] |

Experimental Protocols

The determination of the binding affinity (Ki value) for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is typically achieved through a radioligand competitive binding assay.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of the test compound for GRPR.

Materials:

-

Cell Line: Human prostate cancer PC-3 cells, which endogenously express a high density of GRPR.[5]

-

Radioligand: ¹²⁵I-[Tyr⁴]Bombesin, a high-affinity radiolabeled agonist for GRPR.[4][5]

-

Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

-

Binding Buffer: A buffer solution, such as RPMI 1640 with 0.1% BSA, to maintain physiological conditions.[5]

-

Washing Buffer: Ice-cold buffer to remove unbound radioligand.[5]

-

Instrumentation: Gamma counter for detecting radioactivity.[5]

Procedure:

-

Cell Culture: PC-3 cells are cultured to near confluency and then seeded into multi-well plates to adhere overnight.[5]

-

Assay Setup: The cell culture medium is replaced with the binding buffer.

-

Competition Reaction:

-

A fixed concentration of the radioligand ([¹²⁵I-Tyr⁴]bombesin) is added to all wells.[4][5]

-

Serial dilutions of the unlabeled test compound, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), are added to compete for receptor binding.[6]

-

Control wells are included for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of unlabeled bombesin).[5][6]

-

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[5]

-

Washing: The incubation medium is aspirated, and the cells are washed multiple times with ice-cold washing buffer to remove any unbound radioligand.[5]

-

Cell Lysis and Detection: Cells are lysed, and the radioactivity within the cell lysates, corresponding to the amount of bound radioligand, is measured using a gamma counter.[5]

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[6]

-

The percentage of specific binding is plotted against the concentration of the test compound.[6]

-

The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a dose-response curve.[6]

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizations: Workflows and Signaling Pathways

Competitive Binding Assay Workflow

The following diagram illustrates the key steps involved in the competitive binding assay used to determine the binding affinity of the GRPR antagonist.

GRPR Signaling Pathway and Antagonist Inhibition

GRPR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit.[1][6] Agonist binding, such as by GRP, triggers a conformational change that activates Gαq, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 induces the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][6] This cascade ultimately drives cellular responses like proliferation and migration.[2]

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts by competitively binding to GRPR, thereby preventing GRP from initiating this signaling cascade.[1][6]

References

The Discovery and Synthesis of Novel Bombesin Analogs: A Technical Guide for Drug Development Professionals

The bombesin (BBN) family of peptides and their receptors, particularly the gastrin-releasing peptide receptor (GRPR), represent a significant avenue in oncological research. Overexpressed in a variety of malignancies including prostate, breast, and lung cancers, the GRPR is a prime target for the development of diagnostic and therapeutic agents. This guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel bombesin analogs, tailored for researchers and professionals in drug development.

Core Principles in Bombesin Analog Design

The development of novel BBN analogs is primarily driven by the need to optimize their pharmacokinetic and pharmacodynamic properties for clinical applications. Key objectives include enhancing receptor affinity and specificity, improving in vivo stability, and tailoring the peptide's function as either an agonist for therapeutic applications or an antagonist for diagnostic imaging. The native bombesin peptide, a 14-amino acid chain, serves as the foundational template. Modifications are systematically introduced to this sequence to achieve desired characteristics. For instance, the C-terminal region, Trp-Ala-Val-Gly-His-Leu-Met-NH2, is crucial for receptor binding and is a frequent site of modification.

Synthetic Methodologies: Solid-Phase Peptide Synthesis

The synthesis of bombesin analogs is predominantly achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptide chains. This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Detailed Protocol for Solid-Phase Peptide Synthesis of a BBN Analog

This protocol outlines a standard procedure for the manual synthesis of a bombesin analog using the Fmoc/tBu strategy.

-

Resin Preparation: A Rink Amide MBHA resin is typically used as the solid support. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to synthesis.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF to remove residual piperidine.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, and the reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored using a Kaiser test.

-

Washing: Following each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Experimental Evaluation of Novel Analogs

A rigorous evaluation process is essential to characterize the biological activity and potential clinical utility of newly synthesized BBN analogs. This involves a series of in vitro and in vivo experiments.

In Vitro Receptor Binding Assays

Receptor binding affinity is a critical parameter for any new analog. It is typically determined using competitive binding assays with a radiolabeled ligand.

Protocol for Competitive Binding Assay:

-

Cell Culture: A cell line overexpressing the target receptor (e.g., PC-3 cells for GRPR) is cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Assay Setup: A constant concentration of a radiolabeled BBN analog (e.g., [^125I]-Tyr4-BBN) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test analog.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test analog that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies

Biodistribution studies in animal models are crucial for evaluating the in vivo targeting capabilities and pharmacokinetic profile of a novel analog.

Protocol for Biodistribution Study in a Xenograft Mouse Model:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a human cancer cell line that overexpresses the target receptor (e.g., PC-3 cells). Tumors are allowed to grow to a suitable size.

-

Radiolabeling: The BBN analog is labeled with a suitable radionuclide for imaging and biodistribution studies (e.g., Gallium-68 for PET imaging).

-

Injection: A known amount of the radiolabeled analog is injected intravenously into the tumor-bearing mice.

-

Tissue Harvesting: At various time points post-injection, the mice are euthanized, and major organs and tissues, including the tumor, are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Expression: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the uptake of the analog in different tissues and provides an indication of its tumor-targeting efficacy and clearance profile.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative bombesin analogs.

| Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| BBN | GRPR | 1.5 | |

| NMBR | 30 | ||

| BRS-3 | >1000 | ||

| AMBA | GRPR | 2.1 | |

| NMBR | 150 | ||

| BRS-3 | >1000 | ||

| RM26 | GRPR | 0.8 | |

| NMBR | 120 | ||

| BRS-3 | >1000 |

| Analog | Animal Model | Tumor Uptake (%ID/g at 1h p.i.) | Kidney Uptake (%ID/g at 1h p.i.) | Reference |

| [^68Ga]AMBA | PC-3 Xenograft | 10.5 ± 1.2 | 25.1 ± 3.5 | |

| [^68Ga]RM26 | PC-3 Xenograft | 15.2 ± 2.1 | 18.5 ± 2.8 | |

| [^177Lu]RM2 | PC-3 Xenograft | 12.8 ± 1.9 | 1.5 ± 0.3 |

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in bombesin analog research.

Bombesin Receptor Signaling Pathway

Caption: GRPR signaling cascade via the Gq/PLC pathway.

Workflow for Novel Bombesin Analog Development

Caption: A typical workflow for bombesin analog development.

Conclusion

The development of novel bombesin analogs is a dynamic and promising field in nuclear medicine and oncology. Through systematic chemical modifications and a robust pipeline of in vitro and in vivo evaluations, researchers are continually refining these peptides to create more effective agents for the diagnosis and treatment of cancer. The protocols and data presented in this guide offer a foundational understanding of the core methodologies employed in this critical area of drug discovery.

Methodological & Application

Application Notes and Protocols: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) In Vivo

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the bombesin receptor family, with a high affinity for the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] This synthetic peptide analog is a valuable tool in preclinical research for investigating the physiological and pathophysiological roles of bombesin-like peptides. Its primary applications lie in oncology, where it is utilized to inhibit the growth of various cancers that overexpress GRPR, and in nuclear medicine as a component of radiopharmaceuticals for tumor imaging and targeted radionuclide therapy.[1][2][3]

These application notes provide detailed protocols for the in vivo use of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), covering its mechanism of action, formulation, and administration for tumor growth inhibition and as a blocking agent in imaging studies.

Mechanism of Action

Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are potent mitogens for various normal and cancerous cells.[2][4] Their effects are mediated through high-affinity G protein-coupled receptors (GPCRs), primarily the GRPR.[2] Upon agonist binding, the GRPR activates intracellular signaling cascades, including the phospholipase C pathway, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade ultimately stimulates cell proliferation and survival.[5]

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as a competitive antagonist, binding to the GRPR with high affinity without eliciting a downstream signal.[5] By occupying the receptor, it prevents the binding of endogenous agonists like GRP, thereby inhibiting the pro-proliferative signaling cascade.[6][7] This antagonistic action forms the basis of its utility in cancer research.

References

- 1. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (D-Phe-6,Leu-NHEt-13,des-Met-14)-Bombesin (6-14) Analogs for PET Imaging of Tumors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of radiolabeled analogs of the bombesin (BBN) antagonist, (D-Phe-6,Leu-NHEt-13,des-Met-14)-Bombesin (6-14), for Positron Emission Tomography (PET) imaging of tumors expressing the Gastrin-Releasing Peptide Receptor (GRPR). The information compiled herein is intended to guide researchers in the principles, applications, and methodologies for utilizing these promising radiopharmaceuticals.

The gastrin-releasing peptide receptor (GRPR) is a G protein-coupled receptor that is overexpressed in a variety of solid tumors, including prostate, breast, lung, and pancreatic cancers, while its expression in most normal tissues is limited.[1][2] This differential expression makes GRPR an attractive target for both diagnostic imaging and targeted radionuclide therapy. Bombesin, a 14-amino acid peptide originally isolated from frog skin, and its mammalian counterpart, gastrin-releasing peptide (GRP), are natural ligands for GRPR.[1][2]

The bombesin fragment (6-14) represents the minimal sequence required for high-affinity binding to GRPR.[3] Modifications to this core sequence, such as the substitution of D-Phenylalanine at position 6 and an ethylamide-modified Leucine at position 13, coupled with the removal of Methionine at position 14, have led to the development of potent GRPR antagonists. These antagonists, when chelated and radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), offer significant advantages for PET imaging, including potentially higher tumor-to-background ratios compared to agonist-based tracers.[4]

Core Applications

-

Non-invasive detection and staging of GRPR-positive tumors: PET imaging with radiolabeled bombesin antagonists can visualize the location and extent of primary tumors and metastatic lesions.

-

Patient stratification: Identifying patients whose tumors overexpress GRPR can help in selecting candidates for GRPR-targeted therapies.

-

Monitoring therapeutic response: Changes in tumor GRPR expression following treatment can be assessed non-invasively.

-

Drug development: These radiotracers are invaluable tools in the preclinical and clinical development of new GRPR-targeted drugs.

Data Presentation: In Vitro and In Vivo Performance of Radiolabeled Bombesin Analogs

The following tables summarize key quantitative data for various ⁶⁸Ga-labeled bombesin analogs, providing a comparative view of their performance in preclinical studies.

Table 1: In Vitro GRPR Binding Affinity of Bombesin Analogs

| Compound | Ki (nM) | Cell Line | Reference Radioligand |

| Ga-LW01158 | 5.11 ± 0.47 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |

| Ga-LW01186 | 6.94 ± 0.95 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |

| Ga-LW02002 | 11.0 ± 0.39 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |

| Ga-LW02060 | 5.57 ± 2.47 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |

| Ga-LW02080 | 21.7 ± 6.69 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |

| Ga-ProBOMB1 | 3.97 ± 0.76 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |

| Ga-TacsBOMB2 | 7.08 ± 0.65 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |

| Ga-TacsBOMB5 | 6.09 ± 0.95 | PC-3 | [¹²⁵I-Tyr⁴]Bombesin |

| ⁿᵃᵗGa-DOTA-Ava-BBN2 | 15 | PC-3 | Not Specified |

| ⁿᵃᵗSc-DOTA-Ava-BBN2 | 5 | PC-3 | Not Specified |

Table 2: In Vivo Tumor Uptake and Biodistribution of ⁶⁸Ga-Labeled Bombesin Analogs in PC-3 Xenograft Mice (1 hour post-injection)

| Radiotracer | Tumor Uptake (%ID/g) | Pancreas Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) |

| [⁶⁸Ga]Ga-LW01158 | 11.2 ± 0.65 | Low | High (renal excretion) | Low |

| [⁶⁸Ga]Ga-LW01186 | 5.87 ± 0.64 | Significant | High (renal excretion) | Significant |

| [⁶⁸Ga]Ga-LW02002 | 8.32 ± 1.20 | Low | High (renal excretion) | Low |

| [⁶⁸Ga]Ga-LW02060 | 16.8 ± 2.70 | 3.12 ± 0.89 | Moderate | Minimal |

| [⁶⁸Ga]Ga-LW02080 | 7.36 ± 1.33 | 0.38 ± 0.04 | Moderate | Minimal |

| [⁶⁸Ga]Ga-ProBOMB1 | 8.17 ± 2.57 | 4.68 ± 1.26 | High (renal excretion) | Low |

| [⁹⁹ᵐTc]Demobesin 1 | 16.2 ± 3.1 | 79.5 ± 0.8 | High (renal excretion) | Not specified |

Note: %ID/g = percentage of injected dose per gram of tissue. Biodistribution can vary based on the specific analog and linker/chelator system used.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental setup and reagents.

Protocol 1: Radiolabeling of DOTA-conjugated Bombesin Analogs with Gallium-68

This protocol describes the manual radiolabeling of a DOTA-conjugated bombesin peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler)

-

DOTA-conjugated bombesin peptide

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

HEPES buffer (2 M, pH 5.0)

-

Sterile, metal-free reaction vial

-

Heating block or water bath set to 95°C

-

C18 Sep-Pak light cartridge

-

Ethanol

-

Sterile water for injection

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl according to the manufacturer's instructions.

-

In a sterile reaction vial, add 10-20 µg of the DOTA-conjugated bombesin peptide dissolved in sterile water.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Adjust the pH of the reaction mixture to 4.5-5.0 using sodium acetate or HEPES buffer.

-

Incubate the reaction vial at 95°C for 10-15 minutes.

-

Allow the vial to cool to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required for in vivo studies.

-

For purification, if necessary, the reaction mixture can be passed through a C18 Sep-Pak cartridge, washed with water, and the final product eluted with ethanol/water. The ethanol should be evaporated before injection.

Protocol 2: In Vitro GRPR Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled bombesin analog by measuring its ability to compete with a radiolabeled ligand for binding to GRPR on cancer cells.

Materials:

-

GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Radioligand (e.g., [¹²⁵I-Tyr⁴]Bombesin)

-

Non-radiolabeled bombesin analog (test compound)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Multi-well plates (e.g., 24-well)

-

Gamma counter

Procedure:

-

Culture PC-3 cells to near confluency in multi-well plates.

-

On the day of the experiment, wash the cells with cold binding buffer.

-

Prepare serial dilutions of the non-radiolabeled test compound.

-

In each well, add a fixed concentration of the radioligand and varying concentrations of the test compound.

-

For total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of unlabeled bombesin.

-

Incubate the plate at 37°C for 1-2 hours.

-

Aspirate the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioligand.

-

Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).

-

Collect the lysate and measure the radioactivity in a gamma counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo PET Imaging and Biodistribution Studies in Tumor-Bearing Mice

This protocol outlines the procedure for evaluating the tumor-targeting capabilities and pharmacokinetic profile of a radiolabeled bombesin analog in a preclinical tumor model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

GRPR-expressing tumor cells (e.g., PC-3)

-

Radiolabeled bombesin analog

-

Small animal PET/CT scanner

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles for injection

-

Gamma counter and analytical balance for biodistribution

Procedure:

-

Tumor Xenograft Model: Subcutaneously inject 2-5 x 10⁶ PC-3 cells into the flank of each mouse. Allow the tumors to grow to a suitable size (e.g., 100-500 mm³).

-

PET/CT Imaging:

-

Anesthetize the tumor-bearing mouse.

-

Inject approximately 3.7-7.4 MBq (100-200 µCi) of the radiolabeled bombesin analog intravenously via the tail vein.

-

Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is typically acquired for anatomical co-registration.

-

Reconstruct the PET images and analyze the radiotracer uptake in the tumor and various organs by drawing regions of interest (ROIs).

-

-

Ex Vivo Biodistribution:

-

At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice.

-

Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, pancreas, kidneys, muscle, bone, etc.).

-

Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Calculate the radiotracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

-

-

Blocking Study (to confirm specificity):

-

Co-inject a separate cohort of mice with the radiolabeled tracer and an excess of a non-radiolabeled GRPR antagonist (e.g., 100 µg of (D-Phe-6,Leu-NHEt-13,des-Met-14)-Bombesin (6-14)).[5][6]

-

Perform PET imaging and/or biodistribution studies as described above. A significant reduction in tumor uptake in the blocked group confirms GRPR-specific targeting.

-

Visualizations

GRPR Signaling Pathway

Upon binding of a bombesin analog (agonist), GRPR activates G proteins, leading to a cascade of intracellular events, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Antagonists, which are the focus here, bind to the receptor but do not trigger this downstream signaling.

References

- 1. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application of Bombesin Antagonists in Radionuclide Therapy: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of bombesin antagonists in targeted radionuclide therapy. The information is curated for professionals in research and drug development, offering a structured overview of the underlying principles, experimental methodologies, and key data in this promising field of oncology.

Introduction and Rationale

The gastrin-releasing peptide receptor (GRPR) is overexpressed in a variety of human cancers, including prostate, breast, small cell lung, ovarian, and gastrointestinal stromal tumors, while its expression in normal tissues is limited.[1] This differential expression makes GRPR an attractive target for molecularly targeted radionuclide therapy. Bombesin (BBN) and its analogs are peptides that bind with high affinity to GRPR.[2]

Initially, GRPR agonists were the primary focus for developing radiopharmaceuticals. However, their use has been associated with undesirable side effects, such as abdominal cramps, diarrhea, and nausea, due to receptor activation.[3][4] Furthermore, bombesin agonists have been shown to have mitogenic properties, potentially stimulating tumor growth.[3]

Bombesin antagonists, on the other hand, bind to GRPR with high affinity without activating the receptor, thus avoiding agonist-induced side effects.[1] Preclinical and clinical studies have demonstrated that radiolabeled bombesin antagonists exhibit favorable pharmacokinetics, including high tumor uptake and rapid clearance from non-target tissues, leading to improved tumor-to-background ratios.[3][5] This makes them superior candidates for targeted radionuclide therapy.

Key Bombesin Antagonists and Radionuclides

A variety of bombesin antagonists have been developed and coupled with different chelators to stably incorporate therapeutic radionuclides. The choice of radionuclide depends on its decay characteristics (e.g., particle emission, half-life) and the desired therapeutic application.

| Bombesin Antagonist | Chelator | Radionuclide(s) | Targeted Cancer(s) | Reference(s) |

| Demobesin 1 | Tetraamine-based | 188Re | Prostate Cancer | |

| DOTA-AR | DOTA | 111In, 177Lu, 90Y | Prostate Cancer | [3] |

| CB-TE2A-AR | CB-TE2A | 64Cu, 67Cu | Prostate Cancer | [3] |

| RM26 | maSSS-PEG2 | 99mTc | Prostate & Breast Cancer | [6] |

| SAR-BBN | Sarcophagine | 64Cu, 67Cu | Prostate & Breast Cancer | [7][8] |

| NeoBOMB1 | DOTA | 68Ga, 177Lu | Prostate & Breast Cancer | [7] |

GRPR Signaling Pathway and Mechanism of Antagonist Action

The gastrin-releasing peptide receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[9][10] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] This cascade ultimately leads to the activation of downstream pathways, such as the ERK/MAPK pathway, promoting cell proliferation and survival.[9][10]

Bombesin antagonists competitively bind to GRPR, preventing the binding of endogenous agonists like gastrin-releasing peptide (GRP) and thereby inhibiting the downstream signaling cascade.[1] In the context of radionuclide therapy, the antagonist serves as a vehicle to deliver a cytotoxic dose of radiation specifically to GRPR-expressing tumor cells.

Experimental Protocols

The development and evaluation of bombesin antagonist-based radiopharmaceuticals involve a series of in vitro and in vivo experiments.

Radiolabeling of Bombesin Antagonists

Objective: To stably chelate a therapeutic radionuclide to a bombesin antagonist conjugate.

Materials:

-

DOTA-conjugated bombesin antagonist (e.g., DOTA-AR)

-

Radionuclide solution (e.g., 177LuCl3 in HCl)

-

Ammonium acetate buffer (0.2 M, pH 5.8)

-

Gentisic acid/ascorbic acid solution

-

Sterile, pyrogen-free water

-

Heating block or water bath

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Radio-TLC scanner or gamma counter

Protocol:

-

In a sterile vial, add the DOTA-conjugated bombesin antagonist (e.g., 100 µg).

-

Add ammonium acetate buffer to the vial.

-

Add the gentisic acid/ascorbic acid solution to prevent radiolysis.

-

Carefully add the 177LuCl3 solution (e.g., 37 MBq) to the reaction mixture.

-

Adjust the pH of the reaction mixture to 5.8 if necessary.

-

Incubate the reaction mixture at 80-95°C for 20-30 minutes.[11][12]

-

After incubation, allow the vial to cool to room temperature.

-

Determine the radiochemical purity using RP-HPLC and/or radio-TLC.

-

If necessary, purify the radiolabeled antagonist using RP-HPLC.[13][14]

In Vitro Evaluation

Objective: To determine the binding affinity (IC50) of the bombesin antagonist conjugate for GRPR.

Materials:

-

GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)

-

Radiolabeled bombesin agonist (e.g., 125I-[Tyr4]-BBN)

-

Unlabeled bombesin antagonist conjugate (cold ligand) at various concentrations

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl2)

-

Cell harvester and gamma counter

Protocol:

-

Plate GRPR-expressing cells in a multi-well plate and grow to confluence.

-

Wash the cells with cold binding buffer.

-

Add a constant concentration of the radiolabeled bombesin agonist to each well.

-

Add increasing concentrations of the unlabeled bombesin antagonist conjugate to the wells.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the cells with cold binding buffer to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.

Objective: To determine the extent of internalization of the radiolabeled bombesin antagonist.

Materials:

-

GRPR-expressing cells (e.g., PC-3 cells)

-

Radiolabeled bombesin antagonist

-

Culture medium

-

Acid wash buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity

-

NaOH solution to lyse cells

-

Gamma counter

Protocol:

-

Plate GRPR-expressing cells in a multi-well plate and allow them to attach.

-

Add the radiolabeled bombesin antagonist to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

-

At each time point, remove the medium and wash the cells with cold PBS.

-

To determine the surface-bound fraction, add acid wash buffer and incubate for 5-10 minutes on ice. Collect the supernatant.

-

To determine the internalized fraction, lyse the remaining cells with NaOH solution.

-

Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Express the internalized radioactivity as a percentage of the total cell-associated radioactivity. Antagonists are expected to show minimal internalization compared to agonists.[4]

Objective: To confirm the antagonistic properties of the conjugate by its ability to inhibit agonist-induced calcium release.

Materials:

-

GRPR-expressing cells (e.g., PC-3 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Bombesin (agonist)

-

Bombesin antagonist conjugate

-

Fluorescence plate reader

Protocol:

-

Load the GRPR-expressing cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with the bombesin antagonist conjugate for a short period.

-

Stimulate the cells with a known concentration of bombesin.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.

-

A potent antagonist will inhibit the calcium mobilization induced by the agonist.[5]

In Vivo Evaluation

Objective: To determine the uptake and clearance of the radiolabeled antagonist in various organs and the tumor.

Materials:

-

Immunodeficient mice (e.g., nude mice) bearing GRPR-positive tumor xenografts (e.g., PC-3 tumors).[12]

-

Radiolabeled bombesin antagonist

-

Saline solution

-

Gamma counter

Protocol:

-

Inject the radiolabeled bombesin antagonist intravenously into the tail vein of the tumor-bearing mice.[8]

-

At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a group of mice.[15]

-

Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, pancreas, muscle, bone) and the tumor.

-

Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).[15]

-

Determine tumor-to-organ ratios to assess targeting efficacy.

Objective: To evaluate the therapeutic efficacy of the radiolabeled antagonist in a tumor model.

Materials:

-

Immunodeficient mice bearing GRPR-positive tumor xenografts

-

Therapeutic radiolabeled bombesin antagonist (e.g., 177Lu-DOTA-AR or 67Cu-SAR-BBN)

-

Control vehicle (e.g., saline)

-

Calipers for tumor measurement

Protocol:

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer the therapeutic radiolabeled antagonist to the treatment group, often in multiple fractions.

-

Administer the control vehicle to the control group.

-

Measure tumor volumes and body weights regularly (e.g., twice a week).

-

Monitor the animals for any signs of toxicity.

-

At the end of the study, or when tumors reach a humane endpoint, euthanize the animals.

-

Compare tumor growth inhibition and overall survival between the treatment and control groups.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various bombesin antagonist-based radiopharmaceuticals.

Table 1: In Vitro Binding Affinities (IC50 in nM)

| Compound | Cell Line | IC50 (nM) | Reference(s) |

| Demobesin 1 | PC-3 | ~1.5 | |

| 111In-DOTA-AR | PC-3 | ~2.1 | [3] |

| 64Cu-CB-TE2A-AR | PC-3 | ~0.9 | [3] |

| 99mTc-N4-AR | PC-3 | ~1.2 | [3] |

Table 2: In Vivo Tumor Uptake (%ID/g) in PC-3 Xenografts

| Compound | Time Post-Injection | Tumor Uptake (%ID/g) | Reference(s) |

| 111In-DOTA-AR | 1 h | 10.56 ± 0.70 | [5] |

| 64Cu-CB-TE2A-AR | 1 h | 31.02 ± 3.35 | [5] |

| 99mTc-N4-AR | 1 h | 24.98 ± 5.22 | [5] |

| 68Ga-NODAGA-AR | 1 h | 7.11 ± 3.26 | [5] |

| 67Cu-SAR-BBN | 24 h | ~10 | [8] |

Conclusion

Bombesin antagonists represent a significant advancement in the development of radiopharmaceuticals for targeted radionuclide therapy. Their favorable safety profile and excellent tumor-targeting properties make them highly promising for the treatment of GRPR-positive cancers. The detailed protocols and data presented herein provide a valuable resource for researchers and drug developers working to translate these promising agents into clinical practice. Careful adherence to standardized experimental conditions is crucial for obtaining reproducible and reliable results.[13][14]

References

- 1. Radiolabeled Bombesin Analogs [mdpi.com]

- 2. Bombesin-based Radiopharmaceuticals for Imaging and Therapy of Cancers Expressing Gastrin-releasing Peptide Receptor -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 3. Bombesin Antagonist–Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor–Positive Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 64Cu-SAR-Bombesin PET-CT Imaging in the Staging of Estrogen/Progesterone Receptor Positive, HER2 Negative Metastatic Breast Cancer Patients: Safety, Dosimetry and Feasibility in a Phase I Trial [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Improving radiopeptide pharmacokinetics by adjusting experimental conditions for bombesin receptor-targeted imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Series of 111In-Labeled Bombesin Analogs as Potential Radiopharmaceuticals for Specific Targeting of Gastrin-Releasing Peptide Receptors Expressed on Human Prostate Cancer Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]

Application Note: Experimental Design for GRPR Blocking Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a significant target in biomedical research, particularly in oncology. GRPR is overexpressed in a variety of malignancies, including prostate, breast, and lung cancers, where it mediates cell proliferation, survival, and migration.[1] Developing antagonists to block GRPR signaling is a promising therapeutic strategy.[2][3] These application notes provide a comprehensive framework for designing and executing preclinical studies in mice to evaluate the efficacy and mechanism of novel GRPR antagonists. The protocols outlined below cover essential in vitro characterization and subsequent in vivo validation using tumor xenograft models.

Overall Experimental Workflow

A typical GRPR antagonist development program follows a structured progression from initial in vitro screening to conclusive in vivo efficacy studies. This workflow ensures that only candidates with optimal characteristics advance to more complex and resource-intensive animal studies.

Figure 1: High-level experimental workflow for GRPR antagonist studies.

In Vitro Characterization Protocols

Before proceeding to animal models, the antagonist's affinity for GRPR and its ability to block downstream signaling must be quantified.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (IC₅₀/Kᵢ) of the test antagonist by measuring its ability to compete with a radiolabeled ligand for GRPR binding.

-

Cell Line: PC-3 human prostate cancer cells, which endogenously overexpress GRPR.[4]

-

Materials:

-

Procedure:

-

Seed PC-3 cells in 24-well plates and culture overnight to reach 80-90% confluency.[4]

-

Wash cells once with binding buffer.

-

Add increasing concentrations of the test antagonist to the wells.

-

Add a fixed concentration of ¹²⁵I-[Tyr⁴]Bombesin (typically at or below its Kₔ) to all wells.[4]

-

For non-specific binding control wells, add a high concentration of an unlabeled GRPR ligand. For total binding, add only the radioligand.[4]

-

Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.

-

Aspirate the medium and wash the cells three times with ice-cold wash buffer.

-

Lyse the cells with 1 M NaOH and transfer the lysate to tubes.

-

Measure radioactivity using a gamma counter.

-

Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the antagonist to determine the IC₅₀.

-

Protocol 2: Calcium Mobilization Assay

GRPR activation leads to a Gαq-mediated signaling cascade, resulting in the release of intracellular calcium.[4] This assay measures the antagonist's potency by quantifying its ability to block agonist-induced calcium flux.

-

Cell Line: PC-3 or HEK293 cells expressing GRPR.

-

Materials:

-

Procedure:

-

Seed cells in 96-well plates and culture overnight.[6]

-

Prepare the dye-loading solution with Fluo-4 AM according to the manufacturer's protocol and add it to the cells.[5]

-

Incubate for 45-60 minutes at 37°C, protected from light.[7]

-

During incubation, prepare a compound plate with various concentrations of the test antagonist, followed by a fixed concentration of the GRP agonist.

-

Wash the cells with assay buffer.

-

Place the cell plate in the fluorescence plate reader. Record a stable baseline fluorescence for 10-20 seconds.[6]

-

The instrument injects the antagonist solution; incubate for a specified time (e.g., 10-15 minutes).

-

The instrument then injects the GRP agonist and continues to record fluorescence intensity over time (typically 2-3 minutes).

-

The response is quantified as the peak fluorescence intensity minus the baseline.

-

Plot the response against the antagonist concentration to determine the IC₅₀ for functional inhibition.

-

Data Presentation: In Vitro Characteristics

| Compound | Target | Binding Affinity IC₅₀ (nM)[8] | Functional Antagonism IC₅₀ (nM)[9] |

| Test Antagonist | GRPR | 4.5 ± 0.7 | 8.2 ± 1.5 |

| Reference Antagonist | GRPR | 2.1 ± 0.4 | 5.5 ± 0.9 |

| Vehicle Control | N/A | >10,000 | >10,000 |

GRPR Signaling Pathway

GRPR activation initiates a well-defined signaling cascade. An effective antagonist competitively binds to the receptor, preventing the endogenous ligand (GRP) from binding and thereby inhibiting downstream signaling.

Figure 2: GRPR Gαq signaling pathway and antagonist point of action.[4]

In Vivo Study Protocols

In vivo studies in mouse models are critical for evaluating the therapeutic efficacy and pharmacokinetic properties of a GRPR antagonist.

Protocol 3: Tumor Xenograft Model and Efficacy Study

This protocol describes how to establish a tumor model and assess the anti-tumor activity of the GRPR antagonist.

-

Animal Model: Male athymic nude mice (e.g., NCr-nu/nu), 5-6 weeks old.[10]

-

Procedure:

-

Tumor Inoculation: Subcutaneously inject 2–5 x 10⁶ PC-3 cells suspended in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse.[13]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

-

Treatment and Monitoring: Administer treatments according to the schedule for 21-28 days. Monitor animal body weight and general health daily. Measure tumor volumes 2-3 times weekly.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

-

Analysis: Compare tumor growth rates and final tumor weights between groups. Calculate Tumor Growth Inhibition (TGI).

-

Protocol 4: In Vivo Biodistribution Study

If the antagonist is radiolabeled (e.g., with ¹¹¹In, ¹⁷⁷Lu, or ⁶⁸Ga), a biodistribution study is essential to determine its uptake in the tumor versus normal organs.

-

Animal Model: PC-3 tumor-bearing nude mice (as prepared in Protocol 3).[2]

-

Radiolabeled Agent: Radiolabeled GRPR antagonist.

-

Procedure:

-

Once tumors are established, inject a known amount of the radiolabeled antagonist (e.g., 30-100 kBq) via the tail vein into cohorts of mice (n=4 per time point).[2][15]

-

At designated time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize the mice.[16]

-

Collect blood and dissect key organs of interest (tumor, pancreas, kidneys, liver, spleen, muscle, bone, etc.).

-